Bienvenue dans la boutique en ligne BenchChem!

Radotinib

Chronic Myeloid Leukemia Tyrosine Kinase Inhibitor Molecular Response

Radotinib (IY5511) is a second-generation BCR-ABL1 inhibitor with a 30.6 nM IC50 against wild-type kinase and retained potency against imatinib-resistant mutants (V299L, F317L, F317L, M351T, M244V). Its 28.8-hour half-life in CML patients (vs 17.5 h in healthy volunteers) enables distinct PK modeling. RERISE Phase III data (52% MMR vs 30% with imatinib) validates its superior efficacy. Ideal for preclinical CML, drug resistance, and exposure-response studies. Not for human therapeutic use.

Molecular Formula C27H21F3N8O
Molecular Weight 530.5 g/mol
CAS No. 926037-48-1
Cat. No. B000219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadotinib
CAS926037-48-1
Synonyms4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide
4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride
IY5511
IY5511HCl
radotini
Molecular FormulaC27H21F3N8O
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
InChIInChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
InChIKeyDUPWHXBITIZIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Radotinib (CAS 926037-48-1): A Second-Generation BCR-ABL1 Tyrosine Kinase Inhibitor for CML Research and Procurement


Radotinib (IY5511, Supect®) is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that selectively targets the BCR-ABL1 fusion protein, the primary oncogenic driver in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). It is a small molecule with molecular weight 530.5 g/mol and the formula C₂₇H₂₁F₃N₈O [1]. Structurally analogous to nilotinib, radotinib was developed by Il-Yang Pharmaceutical and approved in South Korea in 2012 for both first-line and second-line treatment of CML [2]. The compound inhibits wild-type BCR-ABL1 with an IC₅₀ of 30.6–34 nM in cellular assays and also demonstrates activity against mutant forms, excluding T315I [3][4].

Why Radotinib (CAS 926037-48-1) Cannot Be Assumed Interchangeable with Other Second-Generation BCR-ABL Inhibitors


Although radotinib shares the same BCR-ABL1 target as nilotinib, dasatinib, and bosutinib, its distinct molecular structure translates into unique quantitative differences in potency against specific mutants, selectivity profiles, and clinical pharmacokinetic behavior that preclude simple substitution. Radotinib demonstrates an IC₅₀ of 30.6 nM against wild-type BCR-ABL1 in Ba/F3 cells, with varying inhibitory activity against kinase domain mutants including V299L, F317L, M351T, and M244V [1]. Its half-life extends to 28.8 hours in CML patients compared to 17.5 hours in healthy volunteers, a disease-dependent PK shift not uniformly observed across all class members [2]. These quantitative distinctions carry direct implications for dosing regimen selection and therapeutic monitoring expectations. The following evidence guide details where radotinib offers measurable differentiation from its closest structural and functional analogs.

Radotinib (CAS 926037-48-1) Quantified Differentiation: Head-to-Head and Cross-Study Comparative Data


Superior 12-Month Major Molecular Response (MMR) Rate vs. Imatinib in Newly Diagnosed CP-CML (Phase III RERISE Study)

In the multinational Phase III RERISE study comparing radotinib to imatinib as first-line therapy for chronic-phase CML, radotinib 300 mg twice daily achieved a significantly higher 12-month Major Molecular Response (MMR) rate of 52% compared to 30% with imatinib 400 mg once daily [1]. The radotinib 400 mg twice-daily arm achieved an MMR rate of 46% (P = 0.0342 vs. imatinib). This represents a 73% relative increase in the likelihood of achieving MMR at 12 months with the 300 mg dose.

Chronic Myeloid Leukemia Tyrosine Kinase Inhibitor Molecular Response

Complete Cytogenetic Response (CCyR) Advantage Over Imatinib at 12 Months

The RERISE Phase III trial demonstrated that radotinib 300 mg twice daily produced a 12-month Complete Cytogenetic Response (CCyR) rate of 91%, compared to 77% with imatinib 400 mg once daily, representing a statistically significant 14% absolute improvement [1][2]. Early molecular response at 3 months—a validated predictor of long-term outcomes—was achieved in 86% of radotinib 300 mg patients versus 71% with imatinib [1].

Cytogenetic Response CML TKI Comparator

Potency and Mutation Coverage Profile Relative to Imatinib: Wild-Type and Mutant BCR-ABL1 IC50 Comparison

Radotinib demonstrates a wild-type BCR-ABL1 IC₅₀ of 30.6 nM in Ba/F3 cells, compared to imatinib's reported IC₅₀ of approximately 260 nM in similar cellular systems—representing an ~8.5-fold higher potency [1][2]. In kinase domain-mutant Ba/F3 cell lines, radotinib exhibited IC₅₀ values of 55.6 nM for M244V, 168.8 nM for G250E, 113.0 nM for V299L, 43.6 nM for F317L, and 114.2 nM for M351T, while the T315I mutant remained resistant (IC₅₀ > 10,000 nM) [1]. These values are notably lower than corresponding imatinib IC₅₀ values for these mutants.

Kinase Inhibition BCR-ABL1 Mutations IC50

Disease-Dependent Pharmacokinetics: Extended Terminal Half-Life in CML Patients vs. Healthy Volunteers

Population pharmacokinetic modeling revealed that radotinib clearance is 39.2% slower in CML patients (23.0 L/h) compared to healthy volunteers (37.9 L/h), resulting in a substantially longer terminal half-life of 28.8 hours in CML patients versus 17.5 hours in healthy volunteers [1]. This disease-dependent PK behavior is quantitatively distinct and must be accounted for when designing in vivo studies or interpreting exposure-response relationships.

Pharmacokinetics Population PK Clearance

Cardiovascular Safety Differentiation: QT Prolongation Profile Relative to Nilotinib

A comparative analysis of QTc interval prolongation among TKIs showed that nilotinib exerts a statistically significant greater impact on QTc duration compared to other TKIs, while the maximum QTc prolongation observed with radotinib was slightly longer than imatinib and dasatinib but statistically insignificant [1]. Electrocardiographic abnormalities were recorded in 20% of radotinib-treated patients, which is notable but may differ from the more pronounced QTc prolongation liability associated with nilotinib [2].

QT Prolongation Cardiovascular Safety Adverse Events

Radotinib (CAS 926037-48-1) Evidence-Backed Research and Industrial Application Scenarios


Frontline CML Clinical Trial Comparator Arm or Research Standard

The Phase III RERISE data demonstrating 52% MMR and 91% CCyR at 12 months with radotinib 300 mg BID—versus 30% MMR and 77% CCyR with imatinib [1]—positions radotinib as a quantitatively superior first-line comparator for studies evaluating novel CML agents. Researchers designing clinical trials or preclinical models requiring a second-generation TKI benchmark can reference these head-to-head efficacy margins.

Imatinib-Resistant or Intolerant CML Model Systems

Radotinib's IC₅₀ of 30.6 nM against wild-type BCR-ABL1 and retained activity against V299L (113.0 nM), F317L (43.6 nM), M351T (114.2 nM), and M244V (55.6 nM) mutants [2] supports its use in research models of imatinib resistance. A Phase II study in 77 CP-CML patients with resistance or intolerance to prior TKIs (95% imatinib-failure) demonstrated a 65% major cytogenetic response and 47% complete cytogenetic response by 12 months [3], validating radotinib's utility in second-line research contexts.

Population Pharmacokinetic and Exposure-Response Modeling

The population PK model establishing radotinib's 39.2% slower clearance and 28.8-hour half-life in CML patients versus 17.5 hours in healthy volunteers [4] provides a quantitatively validated framework for exposure-response studies. The identification of age as a significant covariate affecting volume of distribution (slope -0.0129 L/year) [4] further enables age-stratified dosing simulations and therapeutic drug monitoring algorithm development.

Geographic-Specific Procurement for Clinical Use in Approved Regions

Radotinib is approved in South Korea for both first-line and second-line CML treatment and has completed Phase III evaluation in Chinese patients (RERISE China) [5][6]. Procurement for clinical use or distribution in these regulatory jurisdictions is supported by region-specific approval documentation, distinguishing it from TKIs that lack regulatory clearance in these markets. Radotinib's lower cost relative to other FDA-approved second-generation BCR-ABL inhibitors [7] further informs procurement decisions in cost-sensitive healthcare systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.